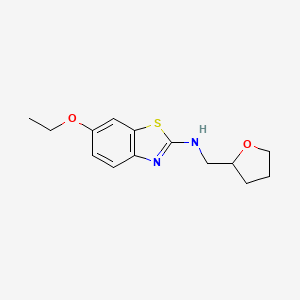

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid

Vue d'ensemble

Description

“(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H18BNO4S . Boronic acids are considered Lewis acids and are commonly studied in organic chemistry . They have unique physicochemical and electronic characteristics .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .

Molecular Structure Analysis

The molecular weight of “(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is 283.16 g/mol . It has a topological polar surface area of 95 Ų .

Chemical Reactions Analysis

Boronic acids are considered Lewis acids . They have a pKa value of 4–10 , which means they can participate in acid-base reactions. They can also undergo complexation reactions, especially in protic media .

Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .

Applications De Recherche Scientifique

Glucose Monitoring

Boronic acid derivatives offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .

Sensing Applications

The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .

Enzyme Inhibition

Boronic acids are effective as inhibitors of various enzymes. They have been studied for the selective inhibition of proteases present in mitochondria, such as human ClpXP .

Medicinal Chemistry

Boronic acids and their derivatives are used in medicinal chemistry for the treatment of diseases like sarcoma, lymphoma, AIDS-related Kaposi sarcoma, ovarian epithelial cancer, acute myeloid leukemia, multiple myeloma, lupus nephritis, and HIV .

Cross-Coupling Reactions

Borinic acids and their chelate derivatives are used in cross-coupling reactions which are fundamental in creating complex organic compounds .

Catalysis

These compounds are also utilized in catalysis due to their unique properties that facilitate chemical reactions .

Polymer or Optoelectronics Materials

Borinic acid derivatives find applications in the development of polymer or optoelectronics materials due to their structural versatility .

Cancer Treatment

Some boronic acid derivatives have been commercialized as anti-cancer agents, highlighting their importance in chemotherapy .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with cis-diols , which are found in various biological molecules.

Mode of Action

The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the formation of a carbon-carbon bond, which is a crucial step in many organic synthesis processes . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic groups, which are formally nucleophilic, are transferred from boron to palladium .

Biochemical Pathways

The (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, as a boronic acid, plays a significant role in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key biochemical pathway in organic synthesis, leading to the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura (SM) coupling reaction . This leads to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of this compound would depend on the particular organic compounds that are synthesized.

Action Environment

The action, efficacy, and stability of (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, in which this compound is involved, requires specific reaction conditions . These include the presence of a palladium catalyst and suitable reaction partners . The reaction is also influenced by the pH and temperature of the environment .

Orientations Futures

The use of boron in the design of drugs is fairly recent . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Propriétés

IUPAC Name |

[4-(cyclohexylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWYVMPPDKSUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657214 | |

| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid | |

CAS RN |

871329-66-7 | |

| Record name | B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Cyclohexylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(4-bromophenyl)sulfanyl]butanoate](/img/structure/B1418313.png)

![N-(2-hydroxyethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1418319.png)

![2-chloro-N-[2-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418323.png)

![[2-(2-Phenylmorpholin-4-yl)ethyl]amine](/img/structure/B1418326.png)